molecular formula C12H15BrN2OS B2399257 N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide CAS No. 295346-72-4

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide

Cat. No.: B2399257
CAS No.: 295346-72-4
M. Wt: 315.23
InChI Key: ILLWLXCNSJWBLU-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bromophenyl group attached to a carbamothioyl moiety, which is further connected to a dimethylpropanamide backbone. The presence of the bromine atom and the thioamide group contributes to its distinct chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide typically involves the reaction of 4-bromoaniline with thiosemicarbazide under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product . The reaction can be represented as follows:

4-bromoaniline+thiosemicarbazideThis compound\text{4-bromoaniline} + \text{thiosemicarbazide} \rightarrow \text{this compound} 4-bromoaniline+thiosemicarbazide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-[(4-bromophenyl)carbamothioyl]-3,5-dimethoxybenzamide
  • tert-butyl (substituted benzamido)phenylcarbamate derivatives

Uniqueness

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the combination of a bromophenyl group with a thioamide moiety and a dimethylpropanamide backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2OS/c1-12(2,3)10(16)15-11(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLWLXCNSJWBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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